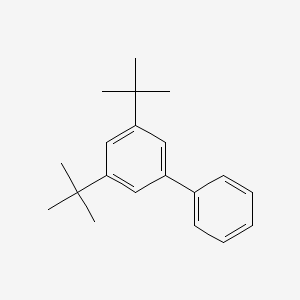

3,5-Di-tert-butylbiphenyl

Description

Overview of Substituted Biphenyl (B1667301) Frameworks in Contemporary Organic Chemistry

Substituted biphenyls are a class of aromatic compounds featuring two phenyl rings linked by a single carbon-carbon bond, with various functional groups attached. This framework is a cornerstone in modern organic chemistry due to its versatile structural and electronic properties. The reactivity of biphenyls is similar to that of benzene (B151609), readily undergoing electrophilic substitution reactions. The torsional angle between the two phenyl rings is a critical parameter that influences the molecule's conformation, steric and electronic properties, and its interactions with other molecules. nih.govchemicalbook.com

These frameworks are not merely chemical curiosities; they are integral building blocks in a vast array of applications. They serve as precursors for pharmaceuticals, agricultural chemicals, dyes, and liquid crystals. nih.govrsc.org The Suzuki-Miyaura cross-coupling reaction, which joins organoboron compounds with organic halides, is a particularly powerful and widely used method for synthesizing substituted biphenyls due to its mild reaction conditions and tolerance for a wide range of functional groups. thieme-connect.com Other synthetic routes include the Ullmann and Wurtz-Fittig reactions. rsc.org The ability to precisely install substituents on the biphenyl scaffold allows chemists to fine-tune the properties of the resulting molecules for specific functions, from creating advanced materials for organic light-emitting diodes (OLEDs) to designing ligands for catalysis. rsc.org

Structural and Electronic Features Conferring Research Interest

The research interest in 3,5-Di-tert-butylbiphenyl stems primarily from the influence of the four tert-butyl groups positioned at the meta-positions of the biphenyl core. These bulky, sterically demanding groups impart unique characteristics to the molecule and its derivatives.

Steric Hindrance: The tert-butyl groups are among the bulkiest substituents in organic chemistry. acs.org When placed at the 3 and 5 positions, they create a sterically crowded environment. This feature is strategically employed to:

Control Reactivity: In catalysis, ligands incorporating the 3,5-di-tert-butylphenyl motif create a well-defined, sterically hindered pocket around a metal center, influencing the selectivity of catalytic reactions. sigmaaldrich.comuwindsor.ca

Enhance Solubility: The bulky, lipophilic tert-butyl groups significantly increase the solubility of large, complex molecules in organic solvents. rsc.org

Prevent Aggregation: The steric bulk effectively prevents intermolecular π–π stacking, which is crucial in the design of molecular machines and materials where individual molecular function is desired. rsc.org

Electronic Effects: The tert-butyl groups are electron-donating through an inductive effect. This enriches the biphenyl rings with electron density, which can modulate the electronic properties of the system. In the context of ligands, this can influence the redox potential of the coordinated metal center. nd.edunih.gov

Conformational Properties: Unlike ortho-substituted biphenyls, where steric clash forces a large dihedral angle between the rings, the meta-substitution in this compound allows for greater rotational freedom around the central C1-C1' bond. However, the sheer size of the tert-butyl groups still imposes significant conformational restrictions that are exploited in designing specific three-dimensional structures, for example, in redox-active ligands that can shuttle between planar and more flexible, non-planar geometries. nih.gov

The combination of these features makes the 3,5-di-tert-butylphenyl group a powerful "tuning" element for chemists to control the properties and behavior of larger molecular architectures.

Current Academic Research Trajectories in Di-tert-butylbiphenyl Chemistry

Current research does not focus on this compound as an end product but rather utilizes it and its direct precursor, the 3,5-di-tert-butylphenyl moiety, as a strategic building block. The primary trajectory is the incorporation of this sterically demanding and electron-rich unit into larger, functional systems, particularly for catalysis and materials science.

A key enabler for this research is the availability of (3,5-Di-tert-butylphenyl)boronic acid , which serves as the primary reagent for introducing the bulky phenyl group via palladium-catalyzed Suzuki-Miyaura coupling reactions. rsc.orgvulcanchem.com Research highlights the increased steric hindrance and lipophilicity this reagent possesses compared to its mono-substituted counterparts, which directly influences its reactivity and the properties of the final product. vulcanchem.com

Applications in Advanced Ligand Design: A significant area of research involves the synthesis of sophisticated ligands for transition metal catalysis. The 3,5-di-tert-butylphenyl groups are appended to phosphine (B1218219) or amine scaffolds to create a sterically-defined coordination sphere around the metal.

Redox-Non-Innocent Ligands: The 3,5-di-tert-butylphenyl motif is central to the design of "non-innocent" ligands that can actively participate in redox reactions. For instance, the ligand N,N´-bis(2-hydroxy-3,5-di-tert-butylphenyl)-2,2´-diamino-4,4´-di-tert-butylbiphenyl (tBuClipH4) can undergo a 2H+/2e− redox change when coordinated to Group 10 metals like palladium and platinum, enabling the resulting complexes to perform hydrogen atom transfer reactions. nd.edu Similarly, N,N'-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine is another example of a well-studied redox-active ligand system whose properties are tuned by these substituents. nih.gov

Specialized Phosphine Ligands: The ligand TyrannoPhos , or Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine, was specifically developed for challenging nickel-catalyzed Suzuki couplings, demonstrating the tailored role of the bulky substituents in improving catalyst performance. sigmaaldrich.com

Applications in Supramolecular Chemistry and Materials Science: The steric properties of the 3,5-di-tert-butylphenyl group are harnessed to control the assembly of molecules on a larger scale.

Molecular Machinery: In the design of molecular-scale gears, porphyrin molecules are functionalized with three 3,5-di-tert-butylphenyl substituents. rsc.org These bulky groups serve two purposes: they enhance the solubility of the large porphyrin complexes during synthesis and, crucially, they act as "bumpers" to prevent the flat porphyrin faces from sticking together via π–π stacking on a surface, which would inhibit their designed rotational motion. rsc.org

Low-Dielectric Materials: In a related system, the monomer 4,4′-diamino-3,5-ditert butyl biphenyl ether has been used to create novel polyimide films. nih.govresearchgate.net The introduction of the tert-butyl groups was found to increase the free volume between the polymer chains, which reduces intermolecular interactions and results in materials with a lower dielectric constant, a property highly sought after in the microelectronics industry. nih.govresearchgate.net

The following table summarizes key research findings involving the 3,5-di-tert-butylphenyl motif.

| Research Area | Key Compound/System | Role of 3,5-Di-tert-butylphenyl Moiety | Research Finding |

| Catalysis | TyrannoPhos (Cyclopentylbis(3,5-di-tert-butylphenyl)phosphine) | Provides steric bulk for a specialized phosphine ligand. | Tailored ligand specifically for improving challenging Nickel-catalyzed Suzuki coupling reactions. sigmaaldrich.com |

| Catalysis | (tBuClip)Pd and (tBuClip)Pt complexes | Forms part of a redox-active ligand capable of hydrogen transfer. | The palladium complex dehydrogenates hydrazines and hydroxylamines. The platinum analogue is less oxidizing and engages in reversible dehydrogenation and unique ene-type reactivity. nd.edu |

| Supramolecular Chemistry | Porphyrin-based molecular gears with 3,5-di-tert-butylphenyl substituents | Increases solubility and prevents π–π stacking between adjacent molecular gears on a surface. | Enables the synthesis and function of desymmetrized cogwheel prototypes designed for single-molecule rotational studies. rsc.org |

| Materials Science | Polyimide films from 4,4′-diamino-3,5-ditert butyl biphenyl ether | Increases free volume within the polymer matrix. | The introduction of tert-butyl groups reduces intermolecular interactions, leading to the creation of high-performance films with a low dielectric constant for microelectronics applications. nih.gov |

| Synthetic Methodology | (3,5-Di-tert-butylphenyl)boronic acid | A key precursor for Suzuki-Miyaura cross-coupling reactions. | Provides a standard method for installing the sterically hindered 3,5-di-tert-butylphenyl group onto various molecular scaffolds. vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

5723-93-3 |

|---|---|

Molecular Formula |

C20H26 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,3-ditert-butyl-5-phenylbenzene |

InChI |

InChI=1S/C20H26/c1-19(2,3)17-12-16(15-10-8-7-9-11-15)13-18(14-17)20(4,5)6/h7-14H,1-6H3 |

InChI Key |

PMTYHCGSUNDRDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Di Tert Butylbiphenyl Compounds

Catalytic Cross-Coupling Strategies for Biphenyl (B1667301) Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis, offering high efficiency and functional group tolerance. These methods involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. For the synthesis of 3,5-Di-tert-butylbiphenyl, this typically involves coupling a phenyl-containing reagent with a 3,5-di-tert-butylphenyl-containing reagent.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govlibretexts.org The reaction couples an organoboron species, such as a boronic acid or boronic ester, with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orggre.ac.uk Its advantages include the commercial availability of a vast array of boronic acids, mild reaction conditions, and the low toxicity of the boron-containing byproducts. uliege.be

For the synthesis of this compound, a common strategy is the coupling of (3,5-di-tert-butylphenyl)boronic acid with a phenyl halide. nih.gov The required boronic acid is a stable, commercially available compound or can be synthesized from 1-bromo-3,5-di-tert-butylbenzene. ambeed.comchemimpex.com The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ along with a suitable phosphine (B1218219) ligand. nih.gov

Table 1: Example of Suzuki-Miyaura Synthesis of this compound

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | (3,5-di-tert-butylphenyl)boronic acid | Pd(OAc)₂ / Imidazolium Salt (NHC precatalyst) | K₂CO₃ | Dioxane | Excellent | nih.gov |

The characterization of the resulting this compound shows distinctive signals in its ¹H-NMR spectrum, including multiplets for the aromatic protons and a characteristic singlet for the 18 protons of the two tert-butyl groups. nih.gov

Negishi Cross-Coupling with Functionalized Organozinc Compounds

The Negishi cross-coupling reaction provides a powerful method for C-C bond formation by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents, which are generally more reactive than organoboranes (Suzuki) and organotins (Stille). illinois.edubeilstein-journals.org The reaction accommodates a wide range of sp², sp³, and sp-hybridized coupling partners. wikipedia.org

The synthesis of this compound via Negishi coupling can be achieved by coupling a phenylzinc reagent with 1-bromo-3,5-di-tert-butylbenzene, or conversely, by coupling a (3,5-di-tert-butylphenyl)zinc reagent with a phenyl halide. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt like ZnCl₂. nih.gov The use of 3,5-di-tert-butylbromobenzene in Negishi couplings to form more complex structures has been documented, demonstrating its suitability as a substrate. nih.gov

Table 2: Representative Negishi Cross-Coupling Reaction Scheme

| Organozinc Reagent | Aryl Halide | Catalyst | Solvent | General Yield Range | Reference |

|---|---|---|---|---|---|

| Phenylzinc chloride | 1-Bromo-3,5-di-tert-butylbenzene | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | THF | Good to Excellent | wikipedia.orgorganic-chemistry.org |

Ullmann-Type Coupling Reactions for Biphenyl Derivatives

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.org This reaction typically requires high temperatures and stoichiometric amounts of copper. organic-chemistry.orgnih.gov Modern "Ullmann-type" reactions utilize catalytic amounts of copper or palladium and can be used for the synthesis of unsymmetrical biaryls, though yields can be moderate and conditions remain relatively harsh compared to other cross-coupling methods. lscollege.ac.in

The synthesis of this compound via an Ullmann-type reaction would likely involve the coupling of 1-iodo-3,5-di-tert-butylbenzene with a large excess of benzene (B151609), or a homo-coupling of the iodinated precursor. However, due to the harsh conditions and potential for moderate yields, this method is often superseded by palladium-catalyzed techniques like the Suzuki or Negishi couplings for the synthesis of such specific biaryls. lscollege.ac.in Nevertheless, Ullmann chemistry remains relevant, and a ligand based on a this compound scaffold has been used to facilitate Ullmann-type couplings at room temperature. tcichemicals.com

Wurtz-Fittig Coupling for Aryl Coupling

The Wurtz-Fittig reaction is a modification of the Wurtz reaction, extending it to the synthesis of alkyl-substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. vedantu.com When two aryl halides are coupled, the reaction is known as the Fittig reaction, which produces symmetrical biphenyls. The Wurtz-Fittig reaction can produce unsymmetrical products but is often plagued by side reactions, including the formation of homo-coupled byproducts (e.g., biphenyl and a long-chain alkane). vedantu.comwikipedia.org

Due to its limitations, including the use of reactive sodium metal and a tendency to produce product mixtures, the Wurtz-Fittig reaction has limited applicability in modern organic synthesis for preparing specific, unsymmetrical biaryls like this compound. wikipedia.org It is considered a classical method and has largely been replaced by more efficient and selective transition metal-catalyzed cross-coupling reactions. rsc.org

Kumada and Hiyama Cross-Coupling Variants

Kumada Coupling: The Kumada coupling was the first transition metal-catalyzed cross-coupling reaction developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. organic-chemistry.org It is a powerful and economical method for forming C-C bonds, directly using easily prepared Grignard reagents. sciencemadness.org The reaction has been shown to be effective for the synthesis of sterically hindered biaryls, where other methods might fail. nih.gov The synthesis of this compound can be envisioned through the reaction of phenylmagnesium bromide with 1-bromo-3,5-di-tert-butylbenzene, catalyzed by a nickel or palladium-phosphine complex. The viability of this approach is supported by literature where 3,5-di-tert-butylphenylmagnesium bromide is used in Kumada couplings to synthesize more complex ligands. caltech.eduacs.org

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. acs.org A key feature of this reaction is the activation of the stable C-Si bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov Organosilanes are attractive coupling partners due to their low cost, low toxicity, and high stability. nih.gov The Hiyama coupling is tolerant of many functional groups and has been successfully applied to sterically hindered substrates. researchgate.netumich.edu The synthesis of this compound could proceed via the coupling of an activated arylsiloxane, such as trimethoxy(phenyl)silane, with 1-bromo- or 1-iodo-3,5-di-tert-butylbenzene.

Table 3: Overview of Kumada and Hiyama Coupling for this compound Synthesis

| Coupling Type | Organometallic Reagent | Aryl Halide | Catalyst/Activator | Key Features | Reference |

|---|---|---|---|---|---|

| Kumada | Phenylmagnesium bromide | 1-Bromo-3,5-di-tert-butylbenzene | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | Effective for sterically hindered substrates. | organic-chemistry.orgnih.gov |

| Hiyama | Trimethoxy(phenyl)silane | 1-Iodo-3,5-di-tert-butylbenzene | Pd(OAc)₂ / Phosphine Ligand + TBAF | Uses stable, non-toxic organosilanes. | acs.orgresearchgate.net |

Electrophilic Aromatic Substitution for Alkyl Group Installation

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The Friedel-Crafts alkylation, a classic EAS reaction, introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). mt.com

While this method is effective for alkylating many aromatic compounds, it is not a viable pathway for the synthesis of this compound via the direct alkylation of biphenyl. The directing effects of the first phenyl group on the second ring in the biphenyl system guide incoming electrophiles primarily to the para (4') position, and to a lesser extent, the ortho (2') position. rsc.orgnih.gov The formation of the meta substituted product is electronically disfavored.

Therefore, the reaction of biphenyl with a tert-butylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst overwhelmingly yields 4,4'-di-tert-butylbiphenyl (B167987) as the major product. rsc.orgnih.gov The synthesis of this compound requires a strategy where the 1,3,5-substitution pattern (one phenyl group and two tert-butyl groups) is established on a single aromatic ring before the aryl-aryl bond is formed using the cross-coupling methodologies described in section 2.1.

Friedel-Crafts Alkylation Mechanisms and Catalyst Optimization for Di-tert-butylbiphenyl Synthesis

The synthesis of di-tert-butylbiphenyl compounds, particularly 4,4'-di-tert-butylbiphenyl, is commonly achieved through the Friedel-Crafts alkylation of biphenyl. rsc.orgberkeley.edugmu.eduacs.org This electrophilic aromatic substitution reaction involves the reaction of biphenyl with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst. rsc.orgberkeley.edu

The mechanism begins with the formation of a tert-butyl carbocation electrophile, generated from the reaction between the tert-butyl chloride and the Lewis acid catalyst. berkeley.edu This electrophile then attacks the electron-rich aromatic ring of biphenyl, forming a resonance-stabilized carbocation intermediate known as an arenium ion. gmu.edu Subsequent loss of a proton (H+) from the arenium ion regenerates the aromaticity of the ring and yields the alkylated product. gmu.edu The reaction typically proceeds to di-substitution, with the second tert-butyl group adding to the other phenyl ring. gmu.edu

Catalyst selection is crucial for optimizing the synthesis. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can be overly active, leading to the formation of multiple byproducts. berkeley.eduacs.org Studies have shown that anhydrous ferric chloride (FeCl₃) provides a good balance of reactivity, leading to high yields of the desired 4,4'-di-tert-butylbiphenyl. rsc.orgacs.org The use of milder catalysts helps to control the reaction and minimize unwanted side reactions. The reaction is often carried out in a solvent like dichloromethane, which is relatively non-toxic and nonflammable. rsc.orgacs.org

| Catalyst | Activity | Outcome | Reference |

| Anhydrous Aluminum Chloride (AlCl₃) | Too active | Formation of at least ten products | acs.org |

| Anhydrous Zinc Chloride (ZnCl₂) | Not active enough | No reaction observed | acs.org |

| Anhydrous Ferric Chloride (FeCl₃) | Appropriate activity | 70% yield of 4,4'-di-tert-butylbiphenyl | acs.org |

Regioselectivity and Steric Hindrance in Alkylation Processes

The regioselectivity of the Friedel-Crafts alkylation of biphenyl is significantly influenced by both electronic and steric factors. The phenyl group of biphenyl is an activating group, directing incoming electrophiles to the ortho and para positions. However, the bulky nature of the tert-butyl group plays a dominant role in determining the final product distribution.

Due to significant steric hindrance, the tert-butyl group preferentially adds to the para (4 and 4') positions of the biphenyl molecule. rsc.orgchegg.com This minimizes steric repulsion between the large tert-butyl group and the other phenyl ring, as well as any existing substituents. The substitution at the 4 and 4' positions results in the formation of 4,4'-di-tert-butylbiphenyl as the major product. rsc.orgacs.org The introduction of the first tert-butyl group further deactivates the ortho positions of the substituted ring towards a second substitution due to increased steric crowding. Consequently, the second tert-butyl group adds to the para position of the unsubstituted ring. This steric control prevents the formation of other isomers like this compound or multiply substituted products under typical Friedel-Crafts conditions. chegg.com The bulky tert-butyl groups provide steric hindrance that can enhance selectivity in various subsequent reactions.

Functionalization and Derivatization Approaches

Reductive Lithiation Utilizing Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB)

Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) is a powerful reducing agent used in various organic transformations. It is prepared from lithium metal and 4,4'-di-tert-butylbiphenyl (DBB) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting dark green solution of the radical anion is a single-electron transfer reagent. conicet.gov.ar

LiDBB has proven effective in reductive lithiation reactions. For example, it can be used for the reduction of arenes under ammonia-free conditions. nih.gov It has also been employed in the development of efficient hydroamination reactions. In one instance, LiDBB in the presence of t-BuOH was used for the synthesis of (-)-codeine. researchgate.net The stability of LiDBB solutions has been evaluated, showing that they are stable for over a week at 0 °C in THF. researchgate.net The preparation of copper nanoparticles can also be achieved by the fast reduction of anhydrous CuCl₂ with lithium and a catalytic amount of 4,4'-di-tert-butylbiphenyl. conicet.gov.ar

| Reagent | Application | Reference |

| Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) | Reductive lithiation, reduction of arenes, hydroamination | researchgate.netnih.gov |

| LiDBB and t-BuOH | Synthesis of (-)-codeine | researchgate.net |

| Li, 4,4'-di-tert-butylbiphenyl, CuCl₂ | Preparation of copper nanoparticles | conicet.gov.ar |

Halogenation and Subsequent Functional Group Interconversions

Halogenation of di-tert-butylbiphenyls provides a versatile entry point for further functionalization. For example, the bromination of 4,4'-di-tert-butylbiphenyl can be achieved using bromine in the presence of a catalyst like iron or aluminum bromide in an inert solvent. The reactivity of the resulting bromo-di-tert-butylbiphenyl allows for various subsequent reactions.

The bromine atom can be displaced through nucleophilic substitution reactions to introduce a wide range of functional groups. Furthermore, the brominated compound can participate in cross-coupling reactions, such as the Buchwald-Hartwig reaction, to form more complex molecules. The position of halogenation is influenced by the existing tert-butyl groups. For instance, in 4,4'-di-tert-butylbiphenyl, bromination can occur at the 2-position, leading to 2-bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The introduction of the bromine atom at this position induces significant steric hindrance, causing a large dihedral angle between the two phenyl rings.

Preparation of Specific Di-tert-butylbiphenyl Analogues (e.g., 4,4'-Diamino-3,5-di-tert-butylbiphenyl Ether)

The synthesis of specific di-tert-butylbiphenyl analogues often requires multi-step synthetic sequences starting from functionalized precursors. While the direct synthesis of 4,4'-diamino-3,5-di-tert-butylbiphenyl ether is not explicitly detailed in the provided search results, the general strategies for constructing such molecules can be inferred.

The synthesis would likely involve the introduction of nitro groups onto a di-tert-butylbiphenyl ether backbone, followed by reduction to the corresponding diamino derivative. The ether linkage itself could be formed through a nucleophilic aromatic substitution reaction, for example, by reacting a di-tert-butyl-substituted phenol (B47542) with a suitable aryl halide. The regiochemistry of the nitration would be directed by the existing substituents on the biphenyl rings. The bulky tert-butyl groups would play a significant role in directing the incoming nitro groups to sterically accessible positions. Subsequent reduction of the nitro groups is a standard transformation, often accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation.

Innovative Synthetic Techniques and Green Chemistry Approaches

In the quest for more sustainable chemical processes, innovative techniques that reduce solvent use, energy consumption, and waste generation have come to the forefront. Green chemistry principles are increasingly being applied to the synthesis of complex molecules like this compound, leading to the development of novel and efficient synthetic routes.

Ball-Milling Methodologies for Biphenyl Synthesis

Mechanochemistry, particularly through the use of ball-milling, has emerged as a powerful tool in organic synthesis, offering a solvent-free or low-solvent approach to various chemical transformations. bohrium.combeilstein-journals.orgrsc.org This high-energy milling technique can promote reactions by bringing reactants into close contact and providing the necessary activation energy through mechanical force. rsc.org

Dehydrogenative Coupling of Aromatic Compounds:

One of the notable applications of ball-milling in biphenyl synthesis is the direct dehydrogenative C-H/C-H arylation. researchgate.netacs.org This method allows for the formation of a C-C bond between two aromatic rings by removing a hydrogen atom from each, a process that is often challenging under conventional conditions. Research has demonstrated that ball-milling can facilitate the coupling of arenes to form biaryl products with high selectivity and in a short amount of time. researchgate.netacs.org For instance, the dehydrogenative coupling of benzene to form biphenyl has been achieved through mechanocatalysis using alkali metals. nih.gov

The mechanism in these reactions often involves the in-situ mechanical activation of a metal catalyst. bohrium.com The intense mixing and grinding within the ball mill can break down the passivating layer on metal surfaces, exposing fresh, highly reactive sites that can catalyze the C-H activation and subsequent coupling. bohrium.com This approach avoids the need for bulk solvents, which are often required in large amounts in traditional cross-coupling reactions. researchgate.net

While a specific protocol for the synthesis of this compound via ball-milling of 1,3-di-tert-butylbenzene (B94130) is not extensively documented, the principles of mechanochemical dehydrogenative coupling suggest its feasibility. The synthesis of other substituted biphenyls has been successfully demonstrated, showcasing the potential of this green chemistry approach for accessing sterically hindered biaryls. researchgate.netnih.gov

Table 1: Examples of Mechanochemical Biphenyl Synthesis This table is illustrative and may not include this compound specifically due to lack of available data.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene | Alkali Metals (K, Cs, or Rb), Ball-milling | Biphenyl | Not specified | nih.gov |

| Aromatic oximes/anilides and substituted benzenes | Pd(OAc)₂, Liquid-assisted grinding | Biaryls | High | researchgate.net |

| Tetrahydroisoquinolines and pronucleophiles (e.g., nitroalkanes) | Copper balls, Ball-milling | Functionalized tetrahydroisoquinolines | Good | acs.org |

Ammonia-Free Reductive Methods for Aromatic Compounds

The Birch reduction is a classical and powerful method for the partial reduction of aromatic rings. However, its reliance on liquid ammonia (B1221849) and alkali metals poses significant practical and safety challenges. bohrium.comucl.ac.uk Modern synthetic chemistry has seen the development of ammonia-free alternatives that are more user-friendly and offer a broader substrate scope. nih.govorganic-chemistry.org

Lithium Di-tert-butylbiphenyl (LiDBB) as a Reducing Agent:

A significant advancement in this area is the use of lithium di-tert-butylbiphenyl (LiDBB) as a soluble electron source in an ethereal solvent like tetrahydrofuran (THF). nih.govorganic-chemistry.orgresearchgate.net This system effectively mimics the reducing power of solvated electrons in liquid ammonia but under much milder and more convenient conditions. organic-chemistry.org The reduction is typically carried out in the presence of a proton source, such as bis(methoxyethyl)amine (BMEA), which is crucial for protonating the intermediate radical anions and dianions formed during the reduction process. nih.govorganic-chemistry.org

A key advantage of the LiDBB method is its compatibility with a wider range of functional groups and reactive electrophiles that are not stable under traditional Birch conditions. nih.govorganic-chemistry.orgresearchgate.net This tolerance allows for one-pot reductive alkylations, acylations, and carboxylations of aromatic compounds, providing a versatile tool for the synthesis of complex molecules. organic-chemistry.org The increased steric bulk of the di-tert-butylbiphenyl radical anion, compared to naphthalene-based reductants, has been shown to improve reaction yields in certain cases. organic-chemistry.org

This ammonia-free method has been successfully applied to the reduction of a variety of carbocyclic and heterocyclic aromatic compounds. nih.govorganic-chemistry.org While the direct reduction of this compound itself is less common, the methodology is highly relevant for the synthesis of its precursors or for transformations of related substituted aromatic systems.

Table 2: Ammonia-Free Reduction of Aromatic Compounds using LiDBB This table presents examples of reductions on various aromatic substrates to illustrate the method's scope.

| Substrate | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Electron-deficient pyrroles | LiDBB, BMEA, THF, then electrophile (e.g., aldehyde) | Reductive alkylation product | Good | organic-chemistry.org |

| Hetero- and carbocyclic aromatic compounds | LiDBB, BMEA, THF | Partially reduced aromatic ring | Not specified | nih.govorganic-chemistry.org |

| N-tert-Butanesulfinyl aldimines | Li, DTBB (catalytic), THF, then functionalized organolithium | δ-Amino ketone derivatives | Varies | mdpi.com |

Advanced Spectroscopic and Structural Characterization of Di Tert Butylbiphenyl Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Proton Equivalence in Di-tert-butylbiphenyls

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of di-tert-butylbiphenyls. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, while the concept of proton equivalence helps in determining the symmetry of the molecule. libretexts.org

In a typical ¹H NMR spectrum of a symmetrically substituted di-tert-butylbiphenyl, such as 4,4'-di-tert-butylbiphenyl (B167987), the eighteen protons of the two tert-butyl groups are chemically equivalent due to rapid rotation around the C-C single bonds. This equivalence results in a single, intense signal (a singlet) in the upfield region of the spectrum. chegg.com The aromatic protons also exhibit specific patterns based on their substitution and magnetic environments. chegg.com For instance, in 4,4'-di-tert-butylbiphenyl, all aromatic protons are equivalent and appear as a single signal. chegg.com

The ¹³C NMR spectrum provides complementary information. For 3,5-di-tert-butylphenol, a related compound, distinct signals are observed for the carbon atoms of the tert-butyl groups and the aromatic ring, with the chemical shifts reflecting their different electronic surroundings. chemicalbook.com The quaternary carbons of the tert-butyl groups typically appear in the 30-35 ppm range, while the methyl carbons are found further upfield. The aromatic carbons resonate in the downfield region, typically between 110 and 160 ppm.

Table 1: Representative NMR Data for Di-tert-butylbiphenyl Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 4,4'-Di-tert-butylbiphenyl | ¹H | 1.36 | s (18H, t-Bu) | rsc.org |

| 7.45 | m (4H, Ar-H) | rsc.org | ||

| 7.53 | m (4H, Ar-H) | rsc.org | ||

| ¹³C | 31.50 | rsc.org | ||

| 34.61 | rsc.org | |||

| 125.75 | rsc.org | |||

| 126.77 | rsc.org | |||

| 138.31 | rsc.org | |||

| 150.01 | rsc.org | |||

| N-[3',5'-Di-tert-butyl[biphenyl]-2-yl]-N'-[2-(3,5-di-tert-butylphenyl)-1-naphthyl]-1,2-benzenediamine | ¹H | 7.30-7.24 | m (2H) | tcichemicals.com |

| 6.99-6.96 | m (2H) | tcichemicals.com | ||

| 6.88-6.81 | m (3H) | tcichemicals.com | ||

| 3.24 | s (8H) | tcichemicals.com | ||

| 2.30 | s (6H) | tcichemicals.com | ||

| 2.23 | s (3H) | tcichemicals.com |

Note: The table presents a selection of reported NMR data for illustrative purposes. Specific chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments for Complex Di-tert-butylbiphenyl Systems

For more complex or asymmetrically substituted di-tert-butylbiphenyls, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are invaluable for unambiguous structural assignment. nih.govresearchgate.net

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. researchgate.net This allows for the identification of adjacent protons in the molecule, helping to piece together the spin systems within the aromatic rings and any aliphatic chains.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon nuclei (¹H-¹³C). researchgate.net This experiment is extremely powerful for assigning carbon signals based on the chemical shifts of their attached protons. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons over longer ranges (typically two to four bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra) and for connecting different fragments of the molecule. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons. rsc.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This information is crucial for determining the conformation and stereochemistry of the molecule. rsc.org

Through the combined application of these 2D NMR techniques, a detailed and unambiguous three-dimensional picture of complex di-tert-butylbiphenyl frameworks can be constructed. nih.govresearchgate.net

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound, assessing its purity, and elucidating its fragmentation patterns, which can provide further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 3,5-Di-tert-butylbiphenyl. In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer for detection. lcms.cz

GC-MS is widely used for the identification of main and by-products in the synthesis of di-tert-butylbiphenyls. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be compared to spectral libraries for confirmation. lcms.cznih.gov For instance, in the tert-butylation of biphenyl (B1667301), GC-MS analysis allows for the identification of various mono- and di-tert-butylbiphenyl isomers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Transformation Product Analysis

For less volatile or thermally labile compounds, including potential transformation or degradation products of this compound, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. ajgreenchem.com LC-MS separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. nih.gov

This technique is particularly valuable for analyzing the products of biotransformation or environmental degradation, which may be more polar than the parent compound. researchgate.net For example, LC-MS can be used to identify hydroxylated or other oxidized metabolites of di-tert-butylbiphenyls. The use of high-resolution mass spectrometry in conjunction with LC can provide highly accurate mass measurements, facilitating the determination of the elemental composition of unknown transformation products. nih.gov

MALDI-TOF and ESI-MS for Molecular Weight and Fragment Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are soft ionization techniques that are particularly useful for determining the molecular weight of non-volatile or large molecules with minimal fragmentation. ias.ac.innih.gov

In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. This technique is often used to confirm the molecular weight of synthesized compounds and can be applied to a wide range of molecules. ias.ac.inacs.org

ESI-MS is a technique where a high voltage is applied to a liquid to create an aerosol, resulting in the formation of ions. xml-journal.net It is particularly well-suited for the analysis of polar molecules and can be readily coupled with liquid chromatography (LC-ESI-MS). ajgreenchem.com ESI-MS can be used to study the fragmentation of di-tert-butylbiphenyl derivatives by inducing fragmentation in the mass spectrometer (tandem mass spectrometry or MS/MS), which can provide valuable structural information. xml-journal.netrsc.org

Table 2: Mass Spectrometry Techniques and Their Applications for Di-tert-butylbiphenyl Analysis

| Technique | Ionization Method | Key Application | Analyte Properties | Reference |

| GC-MS | Electron Ionization (EI) | Identification of volatile products and by-products, purity assessment | Volatile, thermally stable | lcms.czresearchgate.netnih.gov |

| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Analysis of non-volatile transformation and degradation products | Wide range of polarities, thermally labile | ajgreenchem.comnih.gov |

| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization | Molecular weight determination of non-volatile compounds | Wide range of molecular weights, non-volatile | ias.ac.inacs.org |

| ESI-MS | Electrospray Ionization | Molecular weight determination, fragmentation analysis (MS/MS) | Polar, non-volatile | ajgreenchem.comxml-journal.netrsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the structural nuances of di-tert-butylbiphenyl derivatives and their coordination complexes.

Single-crystal X-ray diffraction has been successfully employed to determine the molecular structures of various derivatives and metal complexes incorporating di-tert-butylbiphenyl ligands. For instance, the structures of gold(III) complexes with a dicarbanionic chelating 4,4'-di-tert-butylbiphenyl ligand have been elucidated, revealing a square planar geometry around the gold center. rsc.orgresearchgate.net Similarly, the molecular structure of 2,2'-dibromo-4,4'-di-tert-butyl-5,5'-bis(tert-butylamino)biphenyl-N,N'-dioxyl was unequivocally determined using this method. aip.org

The technique is not limited to monomeric species. The structure of an unsymmetrical dimolybdenum complex bridged by two 3,5-di-tert-butylcatecholate ligands has also been characterized, showcasing one seven-coordinate molybdenum center and one octahedral oxomolybdenum center. rsc.org Furthermore, the crystal structure of 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(phenylethynyl)porphyrin was determined to be centrosymmetric and triclinic. nih.gov These studies highlight the versatility of single-crystal X-ray diffraction in characterizing a wide array of complex molecules derived from the di-tert-butylbiphenyl framework. cornell.edumdpi.com

Interactive Table: Crystallographic Data for Selected Di-tert-butylbiphenyl Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

| 2-bromo-4,4'-di-tert-butyl-1,1'-biphenyl | Monoclinic | P2₁/c | Dihedral angle of 85.05° | |

| 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol | Orthorhombic | P2₁2₁2₁ | Dihedral angle of 85.05 (11)° | nih.gov |

| 5,15-Bis(3,5-di-tert-butylphenyl)-10,20-bis(phenylethynyl)porphyrin | Triclinic | P1 | Centrosymmetric molecule | nih.gov |

| [Au(tBu₂Bip)(Py)] | - | - | Square planar gold(III) center | rsc.org |

Detailed analysis of the geometric parameters obtained from X-ray diffraction data provides critical insights into the steric and electronic effects within the molecules. In gold(III) complexes of 4,4'-di-tert-butylbiphenyl, the carbon-gold bond lengths are typical for aromatic groups bound to a gold(III) center, averaging around 2.05 Å. rsc.org The C-Au-C bite angle is significantly less than 90°, a characteristic feature for such chelating ligands. rsc.org

A notable feature in many substituted biphenyls is the dihedral angle between the two phenyl rings, which is heavily influenced by the nature and position of substituents. For example, in 2-bromo-4,4'-di-tert-butyl-1,1'-biphenyl, steric hindrance from the bromine atom at the 2-position forces a large dihedral angle of 85.05°. In contrast, the parent 4,4'-di-tert-butylbiphenyl can adopt a more planar conformation. Similarly, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol exhibits a large dihedral angle of 85.05 (11)°. nih.gov In a porphyrin derivative, the dihedral angle between the 3,5-bis(tert-butyl)phenyl group and the porphyrin mean plane is 59.2 (3)°. nih.gov These torsional angles are crucial in determining the extent of π-conjugation between the aromatic rings. nih.gov

The solid-state arrangement of molecules is governed by a network of intermolecular interactions. In the crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol, the hydroxyl groups are involved in intramolecular O-H···π interactions. nih.gov

Electronic and Vibrational Spectroscopy

Spectroscopic techniques that probe the electronic and vibrational energy levels of molecules are essential for a complete understanding of their properties. UV-Visible and FT-IR spectroscopy are routinely used to characterize di-tert-butylbiphenyl derivatives.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com For biphenyl systems, the absorption spectra are sensitive to the degree of conjugation between the two phenyl rings, which is directly related to the dihedral angle. cdnsciencepub.com Gold(III) complexes of 4,4'-di-tert-butylbiphenyl exhibit absorption bands around 300 nm, which are attributed to the chromophoric Au(III)-biphenyl moiety. rsc.orgresearchgate.net

In more complex systems, such as porphyrins substituted with bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA), the UV-Vis spectra show bands corresponding to both the porphyrin and the BBA units. ias.ac.in The position of these bands can be red-shifted (bathochromic shift) compared to the individual components, indicating electronic interactions and conjugation between the chromophores in the ground state. ias.ac.in The extent of this shift can be modulated by introducing spacers between the chromophoric units. ias.ac.in Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to aid in the assignment of the observed electronic transitions, which can include π-π* and intramolecular charge-transfer (ICT) transitions. acs.org

Interactive Table: UV-Visible Absorption Data for Selected Di-tert-butylbiphenyl Derivatives

| Compound/System | λmax (nm) | Solvent/State | Assignment/Observation | Reference |

| [Au(tBu₂Bip)(Py)] | ~300 | CH₂Cl₂ | Band centered around 300 nm | rsc.org |

| BBA-ZnP Tetrad 1 | 345, 442, 559, 604 | 1,2-DCB | Red-shifted peaks indicating strong interactions | ias.ac.in |

| BBA-ZnP Tetrad 2 | 352 (BBA) | 1,2-DCB | Red-shift of 7 nm for BBA moiety | ias.ac.in |

| o-Carboranyl biphenyls | 251–311 | - | π–π* transitions on the biphenyl group | acs.org |

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. rsc.org In derivatives of di-tert-butylbiphenyl, characteristic vibrational bands can be observed. For example, the FT-IR spectrum of 4,4'-di-tert-butylbiphenyl shows the expected bands for aromatic C-H stretching and bending, as well as vibrations associated with the tert-butyl groups. nih.gov

The introduction of other functional groups gives rise to new, identifiable peaks. For instance, in polyimide films derived from 4,4′-diamino-3,5-ditert-butyl biphenyl ether, the FT-IR spectra would confirm the presence of imide rings through their characteristic absorption bands. mdpi.com The technique is also used to confirm the structure of synthetic intermediates and final products, such as in the synthesis of tert-butylated spirofluorene derivatives where various C-H, C=C, and other characteristic vibrations are identified. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons, such as free radicals and transition metal complexes. nih.gov The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces transitions between the electron's spin states. The resulting EPR spectrum provides valuable information, including the g-value and hyperfine coupling constants, which help in identifying the radical species, determining its electronic structure, and understanding its local environment. nih.govweizmann.ac.il

In the context of 3,5-di-tert-butylphenyl derivatives, EPR spectroscopy has been instrumental in characterizing various stable and transient radical species. The bulky tert-butyl groups at the meta positions often provide significant steric hindrance, which can stabilize otherwise reactive radical centers, making them amenable to study.

Research Findings:

Triarylmethyl, Silyl (B83357), and Germyl (B1233479) Radicals: A significant body of research has focused on radicals centered on carbon, silicon, and germanium atoms bearing three 3,5-di-tert-butylphenyl substituents. The tris(3,5-di-tert-butylphenyl)methyl radical (a derivative of the trityl radical) is a well-known persistent hydrocarbon free radical. acs.org EPR studies, often in conjunction with NMR, confirm its paramagnetic nature in solution. nih.gov The stability of this radical allows for detailed investigation of its electronic properties. Similarly, the corresponding tris(3,5-di-tert-butylphenyl)silyl and germyl radicals have been synthesized and studied using EPR spectroscopy. acs.org These studies provide insights into the distribution of the unpaired electron spin density across the molecule and the influence of the central atom (C, Si, or Ge) on the radical's properties.

Radicals in Metal Complexes: EPR has also been employed to investigate intramolecular electron transfer in metal complexes containing ligands derived from di-tert-butylphenyl structures. For instance, in studies of certain copper(II) complexes with salicylaldiminato ligands bearing N-(2,5-di-tert-butylphenyl) groups, reduction by phosphines was shown to generate copper-stabilized radical intermediates. nih.gov The EPR spectra of these species were complex, showing hyperfine couplings of the unpaired electron to the copper and phosphorus nuclei, as well as to protons on the aromatic rings, allowing for a detailed mapping of the spin distribution. nih.gov

Porphyrinoid Radicals: The 3,5-di-tert-butylphenyl group is often used as a bulky substituent to stabilize porphyrinoid radicals. EPR spectroscopy is a key tool in these investigations, as the hyperfine couplings observed in the spectra can provide structural information about the radical species. scispace.com

The data from these EPR studies are crucial for understanding the fundamental electronic structure of these radical species and how the 3,5-di-tert-butylphenyl framework contributes to their stability and reactivity.

Table 1: EPR Studies of Radical Species with 3,5-Di-tert-butylphenyl Groups This table is interactive. Click on the headers to sort the data.

| Radical System | Central Atom/Core | Key EPR Findings | References |

|---|---|---|---|

| Tris(3,5-di-tert-butylphenyl)methyl | Carbon | Confirmed persistent radical character in solution; enabled study of a stable hydrocarbon radical. | acs.orgnih.gov |

| Tris(3,5-di-tert-butylphenyl)silyl | Silicon | Characterization of a stable silyl radical; provided data on spin density distribution. | acs.org |

| Tris(3,5-di-tert-butylphenyl)germyl | Germanium | Characterization of a stable germyl radical; allowed comparison of electronic properties down Group 14. | acs.org |

| Porphyrinoid Radicals | Porphyrin Ring | Hyperfine couplings provided structural information on the macrocyclic radical. | scispace.com |

| Copper-Salicylaldiminato Complex* | Copper | Characterized Cu-stabilized radical intermediates from intramolecular electron transfer. | nih.gov |

Note: The ligand in this study was N-(2,5-di-tert-butylphenyl)salicylaldimine.

X-ray Absorption Spectroscopy (XAS) for Metal-Ligand Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. uiowa.edu By tuning the X-ray energy through an element's absorption edge (e.g., K-edge, L-edge), one can probe the transitions of core electrons to unoccupied orbitals. The pre-edge region of an XAS spectrum is particularly sensitive to the metal's oxidation state, coordination geometry, and the covalency of metal-ligand bonds. nih.gov Ligand K-edge XAS provides a complementary view, directly probing the ligand's contribution to the molecular orbitals involved in bonding. nih.govnih.gov

For metal complexes incorporating ligands derived from the this compound framework, XAS is invaluable for elucidating the complex interplay between the metal center and the ligand, especially when the ligand is "noninnocent"—that is, it can actively participate in the redox chemistry of the complex.

Research Findings:

A seminal study investigated the electronic structures of a series of bis(dithiolato) transition-metal complexes, [M(LBu)2]z, where LBu is the noninnocent ligand 3,5-di-tert-butyl-1,2-benzenedithiol. nih.gov This work utilized a combination of sulfur K-edge and metal K- and L-edge XAS, supported by theoretical calculations, to unravel the electronic contributions of both the metal and the ligand.

Sulfur K-edge XAS: The S K-edge spectra provided a direct measure of the sulfur character in the unoccupied molecular orbitals. By comparing experimental and calculated spectra, researchers determined that the dithiolene ligands act as noninnocent ligands that are readily oxidized to a dithiosemiquinonate(•1−) radical form. nih.gov The intensity of the pre-edge features is related to the covalency of the metal-sulfur bond, specifically the amount of sulfur 3p character in the metal d-orbitals. nih.gov

Metal K- and L-edge XAS: These measurements probe the electronic structure from the perspective of the metal center. ims.ac.jp The position and intensity of the edge and pre-edge features provide information on the metal's effective nuclear charge and oxidation state. nih.gov The study found that the degree of electron transfer between the metal and the ligand strongly depends on the identity of the central metal (Ni, Pd, Pt, Cu, Au, Co). nih.gov For example, complexes like [Ni(LBu)2]-, [Pd(LBu)2]-, and [Pt(LBu)2]- were best described as containing low-spin d8 metal ions bound to two ligand radicals (semiquinonates). nih.gov In contrast, [Cu(LBu)2]- and the doubly reduced [Ni(LBu)2]2- were found to contain fully reduced dithiolato(2-) ligands. nih.gov

These XAS studies demonstrate that the 3,5-di-tert-butyl-1,2-benzenedithiol ligand has a rich redox chemistry and that its electronic state within a complex is finely tuned by the choice of the metal center. This detailed electronic structure information is critical for understanding and predicting the reactivity of these complexes in areas like catalysis and materials science. uiowa.edu

Table 2: XAS Analysis of Metal Complexes with 3,5-Di-tert-butyl-1,2-benzenedithiol Ligands This table is interactive. Click on the headers to sort the data.

| Complex | Metal | XAS Edges Probed | Key Finding on Electronic Structure | Reference |

|---|---|---|---|---|

| [Ni(LBu)2]- | Ni | S K-edge, Ni L-edge | Described as a delocalized ligand radical bound to a low-spin d8 Ni(II) ion. | nih.gov |

| [Pd(LBu)2]- | Pd | S K-edge, Pd L-edge | Described as a delocalized ligand radical bound to a low-spin d8 Pd(II) ion. | nih.gov |

| [Pt(LBu)2]- | Pt | S K-edge, Pt L-edge | Described as a delocalized ligand radical bound to a low-spin d8 Pt(II) ion. | nih.gov |

| [Cu(LBu)2]- | Cu | S K-edge, Cu L-edge | Contains a completely reduced dithiolato(2-) ligand and a Cu(III) ion. | nih.gov |

| [Au(LBu)2]- | Au | S K-edge, Au L-edge | Contains a completely reduced dithiolato(2-) ligand and an Au(III) ion. | nih.gov |

Theoretical and Computational Investigations of Di Tert Butylbiphenyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems.

The electronic structure of a molecule is fundamental to its chemical reactivity and photophysical properties. DFT calculations are frequently employed to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. researchgate.netnih.gov

For biphenyl (B1667301) systems, the HOMO is typically a π-orbital delocalized over the phenyl rings, while the LUMO is a π*-antibonding orbital. The introduction of tert-butyl groups, as in 3,5-di-tert-butylbiphenyl, can influence the energies of these orbitals. Studies on related tert-butyl substituted biphenyl systems have shown that the HOMO is often concentrated on the biphenyl core. ias.ac.in In donor-acceptor systems incorporating tert-butylbiphenyl moieties, the HOMO can be localized on the donor part, while the LUMO resides on the acceptor part, facilitating charge transfer upon excitation. ias.ac.in

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. researchgate.net The analysis of HOMO and LUMO distributions helps in understanding charge transfer characteristics within the molecule. frontiersin.org For instance, in polyimide films containing tert-butyl groups, a larger HOMO-LUMO gap was correlated with a lower dielectric constant. nih.gov

Table 1: Representative Frontier Orbital Energies and Gaps from DFT Calculations for Related Systems

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Tetrad-1 (BBA-porphyrin system) | -4.67 | -2.20 | 2.47 | ias.ac.in |

| Tetrad-2 (BBA-porphyrin system) | -4.71 | -2.22 | 2.49 | ias.ac.in |

| Tetrad-3 (BBA-porphyrin system) | -4.58 | -2.20 | 2.38 | ias.ac.in |

| DPTM-6 (Triphenylamine-Dicyanovinylene dye) | - | - | 2.06 | frontiersin.org |

| DPTM-8 (Triphenylamine-Dicyanovinylene dye) | - | - | 2.04 | frontiersin.org |

| BBA = bis(4′-tert-butylbiphenyl-4-yl)aniline | ||||

| DPTM = Dyes with donor triphenylamine (B166846) (TPA) and acceptor dicyanovinylene (DCV) species |

This table is for illustrative purposes and shows data for related complex systems containing tert-butylbiphenyl moieties to highlight the typical energy ranges and gaps investigated using DFT.

DFT calculations are instrumental in predicting and interpreting spectroscopic data, such as UV-Vis absorption spectra. uq.edu.au By calculating the energies of electronic transitions, it is possible to predict the absorption wavelengths. For example, time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. frontiersin.org

The photophysical properties of molecules, including fluorescence and phosphorescence, are also amenable to computational investigation. researchgate.net Theoretical studies can provide insights into the nature of excited states, their lifetimes, and the efficiencies of radiative and non-radiative decay pathways. nih.gov For instance, in gold(III) complexes containing a dicarbanionic ligand derived from 4,4'-di-tert-butylbiphenyl (B167987), photophysical studies revealed blue luminescence. researchgate.net Computational methods can help elucidate the electronic transitions responsible for such emissions.

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. DFT calculations can be used to determine the stable conformations of this compound and the energy barriers for rotation around the biphenyl linkage. wjrr.org

For the parent biphenyl molecule, the two phenyl rings are twisted with respect to each other in the gas phase to minimize steric hindrance between the ortho-hydrogen atoms. The introduction of bulky tert-butyl groups at the 3 and 5 positions is expected to have a less direct, but still influential, impact on the torsional angle compared to substitution at the ortho positions. Computational studies on 4,4'-di-tert-butylbiphenyl have shown that the most stable conformation has a dihedral angle of about 42°. researchgate.netresearchgate.net Similar calculations for this compound would reveal its preferred conformation and the energetic landscape for internal rotation.

Molecular Dynamics Simulations for Intermolecular Phenomena and Material Properties

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in condensed phases (liquids or solids). MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and bulk material properties.

For systems containing this compound, MD simulations could be used to study how these molecules pack in a solid or how they interact with other molecules in a solution. These simulations are particularly valuable for understanding the relationship between molecular structure and macroscopic properties like density, viscosity, and diffusion. In the context of materials science, MD simulations have been used to investigate how the inclusion of tert-butyl groups in polyimides increases the free volume between molecular chains, which in turn affects properties like the dielectric constant. nih.govresearchgate.net

High-Level Quantum Chemical Investigations of Reactivity and Catalysis

For a more accurate description of chemical reactions, higher-level quantum chemical methods are often necessary. These methods, while computationally more demanding than DFT, can provide benchmark results for reaction barriers and mechanisms.

In the context of this compound, such investigations could focus on its potential role in catalysis or its reactivity in specific chemical transformations. For example, computational studies have been performed on the catalytic oxidation of 3,5-di-tert-butylcatechol (B55391), a structurally related compound. nih.gov Similarly, high-level calculations could be used to explore the mechanism of reactions where derivatives of di-tert-butylbiphenyl act as ligands or catalysts. For instance, lithium 4,4'-di-tert-butylbiphenylide is a known reducing agent used in organic synthesis, and computational studies could elucidate the mechanism of its reactions. researchgate.net

Computational Studies on Material Properties (e.g., Dielectric Constant, Nonlinear Optical Properties)

Computational chemistry is a powerful tool for predicting the material properties of novel compounds before they are synthesized. This predictive capability can guide the design of new materials with desired characteristics.

The dielectric constant is a crucial property for materials used in electronic applications, such as insulators in capacitors and transistors. researchgate.net Computational studies have shown a correlation between the molecular structure of polyimides and their dielectric properties. researchgate.net The introduction of bulky groups like tert-butyl can lower the dielectric constant by increasing the free volume and reducing intermolecular interactions. nih.gov DFT calculations can be used to predict the polarizability of this compound, which is related to the dielectric constant of the bulk material.

Nonlinear optical (NLO) properties are important for applications in photonics and optoelectronics, such as frequency doubling and optical switching. frontiersin.org Computational methods, particularly DFT, can be used to calculate the hyperpolarizability of molecules, which is a measure of their NLO response. researchgate.net Studies on donor-π-acceptor molecules have shown that modifying the π-conjugated system can significantly enhance the NLO properties. frontiersin.org While this compound itself is not a typical NLO chromophore, it could be incorporated as a building block into larger systems designed for NLO applications.

Applications in Catalysis and Coordination Chemistry of Di Tert Butylbiphenyl Ligands

Di-tert-butylbiphenyl Derivatives as Ligands in Metal Complexes

Derivatives of 3,5-di-tert-butylbiphenyl, particularly those incorporating o-aminophenol moieties, are well-established as redox-active or "non-innocent" ligands. mdpi.com A prime example, N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, exhibits a rich electrochemical profile. mdpi.com This ligand is capable of existing in five distinct oxidation states, a property attributable to the reversible electron transfer processes centered on the ligand framework. mdpi.com This electrochemical versatility, combined with four different protonation states, makes these ligands highly tunable components in metal complexes. mdpi.com The redox processes in the resulting complexes often occur on the ligand itself rather than at the metal center. mdpi.com

The ability of di-tert-butylbiphenyl-derived ligands to coordinate with a variety of transition metals has led to the synthesis of complexes with diverse stoichiometries, including M2L, ML, and ML2. mdpi.com The specific coordination mode is often influenced by the oxidation state of the ligand. mdpi.com For instance, in its fully oxidized form, the N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine ligand tends to be planar due to the sp2-hybridization of the nitrogen donors. mdpi.com Conversely, in the fully reduced state, the sp3-hybridized nitrogen atoms allow for the formation of more flexible, chelated structures. mdpi.com

A defining characteristic of complexes formed with these ligands is the phenomenon of ligand non-innocence, where the oxidation state of both the ligand and the central metal ion cannot be unequivocally assigned. mdpi.com This ambiguity arises from the ligand's ability to actively participate in the redox chemistry of the complex. mdpi.com Consequently, the metal can be reduced during the complexation process, with subsequent redox events primarily involving the ligand framework. mdpi.com This interplay between the metal and the non-innocent ligand can lead to complexes with interesting magnetic and photonic properties. mdpi.com

The synthesis of metal complexes with di-tert-butylbiphenyl-derived ligands has been reported for a range of transition metals.

Gold(III) Complexes: The synthesis of Gold(III) complexes often involves the reaction of auric acid (HAuCl4) or other gold salts with diamine-based ligands. researchgate.netrsc.org Characterization is typically performed using techniques such as UV-Vis, IR spectroscopy, and both solution and solid-state NMR (1H, 13C, 15N). researchgate.net

Platinum(II) Complexes: Platinum(II) complexes with ligands derived from 1,2-phenylenediamine have been synthesized, generally by reacting K2[PtCl4] with the desired ligand. scielo.brresearchgate.netscienceopen.com These complexes are characterized by standard spectroscopic methods to confirm their structure and coordination. scielo.brresearchgate.netscienceopen.com

Copper(II) Complexes: A mononuclear Copper(II) complex with (E)-N′(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been synthesized and its structure determined by single-crystal X-ray analysis, revealing a square planar geometry. researchgate.net In this complex, the ligand acts as a tridentate dianion. researchgate.net Additionally, mononuclear Copper(II) complexes with 1,3-bis(3,5-di-tert-butylsalicylideneamino)propan-2-ol have been structurally characterized, showing that the bulky tert-butyl groups prevent intermolecular hydrogen bonding. researchgate.net

Vanadium(V) Complexes: Dioxidovanadium(V) complexes have been synthesized and characterized, with their stability and electronic properties investigated using DFT calculations. mongoliajol.info The coordination geometry around the Vanadium(V) center in some of these complexes is a distorted square pyramid. researchgate.net

Molybdenum Complexes: Molybdenum(V) and (VI) complexes with ligands derived from 2,6-diformyl-p-cresol and thiosemicarbazide (B42300) have been synthesized and characterized. ias.ac.in These complexes, with the general formulas [MoO2LH] and [MoOC1LH], feature the Schiff base acting as a dibasic tetradentate ligand. ias.ac.in Additionally, Mo(VI) complexes with N,N'-bis isatin (B1672199) diamine Schiff bases have been prepared and their non-electrolytic nature confirmed by molar conductance data. banglajol.info

| Metal Ion | Typical Precursor | Ligand Type | Characterization Techniques |

|---|---|---|---|

| Gold(III) | HAuCl₄ | Alkyldiamines | NMR, IR, UV-Vis |

| Platinum(II) | K₂[PtCl₄] | Phenylenediamines | Standard Spectroscopic Methods |

| Copper(II) | Copper(II) salts | Hydrazones, Salicylideneamines | X-ray Crystallography, IR, EPR |

| Vanadium(V) | Vanadyl salts | Schiff Bases | DFT, NMR, IR |

| Molybdenum(VI) | Sodium Molybdate | Thiosemicarbazones, Isatin Diamines | IR, NMR, Molar Conductance |

Homogeneous Catalysis Enabled by Di-tert-butylbiphenyl Ligands

Complexes featuring di-tert-butylbiphenyl-derived ligands have demonstrated significant efficacy as catalysts in the oxidation of catechols, serving as functional mimics of the enzyme catechol oxidase. nih.govrsc.org The catalytic activity is typically assessed using 3,5-di-tert-butylcatechol (B55391) as a model substrate, monitoring its oxidation to the corresponding quinone. nih.govresearchgate.net

The mechanism of these reactions often follows Michaelis-Menten kinetics. nih.govrsc.org For example, a dinuclear copper(II) complex with a tripodal ligand exhibited a high catalytic rate (kcat) of 7.2 x 10^3 h⁻¹. nih.govrsc.org The catalytic cycle is proposed to involve the binding of the catechol substrate to the metal centers, followed by a two-electron transfer. nih.govrsc.org In some systems, it is suggested that bridging phenoxo moieties on the ligand can act as a Brønsted base, facilitating the deprotonation of the catechol substrate and thereby enhancing the oxidation process. nih.govrsc.org

| Catalyst System | Substrate | Kinetic Parameter (K_M) | Kinetic Parameter (k_cat) |

|---|---|---|---|

| Dinuclear Copper(II) Complex | 3,5-di-tert-butylcatechol | 2.97 x 10⁻⁴ M | 7.2 x 10³ h⁻¹ |

Catalytic Efficiency in Cycloaddition Reactions

While bulky phosphine (B1218219) ligands, such as those incorporating di-tert-butylphenyl groups, are widely utilized in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, their specific application and detailed efficiency in catalytic cycloaddition reactions are not extensively documented in the available literature. elexbiotech.com The steric hindrance provided by these ligands is known to promote crucial steps like oxidative addition and reductive elimination in cross-coupling catalytic cycles, but specific data on their performance in cycloadditions remains limited. tcichemicals.com

Applications in Organic Transformations (e.g., Alcohol Oxidation, C-H Bond Hydroxylation)

Ligands incorporating the 3,5-di-tert-butylphenyl structural unit have demonstrated significant utility in metal-catalyzed oxidation reactions, including the oxidation of alcohols and the hydroxylation of C-H bonds. A notable example is the ligand N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine. mdpi.com This ligand, derived from 3,5-di-tert-butylcatechol, has been used to synthesize copper (Cu) and zinc (Zn) complexes designed for homogeneous catalysis. mdpi.com

These complexes have shown notable efficacy in a range of oxidative transformations:

Alcohol Oxidation : Copper and zinc complexes of this ligand were initially developed to catalyze the oxidation of alcohols to their corresponding aldehydes using molecular oxygen under ambient conditions. mdpi.com Further studies explored this capability in flow microreactors, achieving high yields and selectivities for the oxidation of benzyl (B1604629) alcohol and related substrates. mdpi.com

C-H Bond Hydroxylation : A copper complex incorporating this ligand was investigated as a model for the enzyme galactose oxidase. mdpi.com This biomimetic complex was found to be capable of aerobically oxidizing a non-activated C-sp³-H bond in iso-butane, selectively producing tert-butanol. mdpi.com

These applications highlight the effectiveness of the ligand framework in facilitating challenging oxidative processes. mdpi.com

| Transformation Type | Substrate | Product | Key Finding |

|---|---|---|---|

| Alcohol Oxidation | Benzyl Alcohol & derivatives | Corresponding Aldehydes | High yields and selectivities achieved in a flow microreactor. |

| C-H Bond Hydroxylation | iso-Butane | tert-Butanol | Demonstrated high selectivity for the aerobic oxidation of a C-sp³-H bond. |

Photocatalysis and Photo-induced Charge Transfer Processes in Metal Complexes

The 3,5-di-tert-butylphenyl group is a key substituent in the design of porphyrin-based photosensitizers used in photocatalysis and studies of photo-induced charge transfer. Porphyrin complexes of metals like zinc are well-known for their fascinating photochemical properties. researchgate.netnih.gov The introduction of bulky 3,5-di-tert-butylphenyl groups at the periphery of the porphyrin macrocycle, as seen in derivatives of tetraphenylporphyrin (B126558) (TPP), serves to improve solubility and prevent aggregation, thereby enhancing photochemical efficiency. researchgate.netnih.gov

In a typical photocatalytic cycle, the zinc porphyrin (ZnP) core acts as a photosensitizer. mdpi.com Upon absorption of visible light, the ZnP is promoted to an electronically excited state. mdpi.com In this excited state, the porphyrin is a much stronger electron donor and can initiate an electron transfer (ET) process. mdpi.comresearchgate.net

The fundamental steps in these photo-induced processes are:

Photoexcitation : The ground-state zinc porphyrin derivative absorbs a photon, forming a short-lived singlet excited state (¹ZnP*).

Intersystem Crossing : This excited state can undergo intersystem crossing to a longer-lived triplet excited state (³ZnP*).

Electron Transfer : The excited porphyrin (typically the triplet state) can donate an electron to a suitable acceptor molecule, generating a porphyrin radical cation (ZnP•+) and an acceptor radical anion. researchgate.net Alternatively, it can accept an electron from a sacrificial electron donor. mdpi.com

Studies on zinc tetraphenylporphyrin (ZnTPP), the parent structure for these substituted ligands, have demonstrated that its triplet state can donate an electron to acceptors like fullerenes (C₆₀/C₇₀) in polar solvents, providing clear evidence for photo-induced electron transfer. researchgate.net The dynamics of these electron transfer events are crucial for the efficiency of photocatalytic systems, such as those designed for CO₂ reduction, and are often studied using techniques like transient absorption spectroscopy. mdpi.comresearchgate.net The presence of the 3,5-di-tert-butylphenyl substituents on the porphyrin ring helps to maintain the integrity of these molecular systems for efficient light harvesting and charge separation. researchgate.net

Contributions to Materials Science and Organic Electronics Featuring Di Tert Butylbiphenyl Moieties

Polymeric Materials and Composites

The introduction of 3,5-di-tert-butylbiphenyl derivatives into polymer chains, especially polyimides (PIs), has proven to be an effective strategy for modulating their physical and chemical properties for high-performance applications, particularly in the microelectronics industry. dntb.gov.uamdpi.comnih.gov

Novel polyimides have been synthesized using diamines containing di-tert-butylbiphenyl structures. A common synthetic route involves a low-temperature polymerization strategy. mdpi.comnih.gov For instance, a series of tert-butyl-containing PI films can be prepared through the polycondensation of a diamine like 4,4′-diamino-3,5-ditert-butyl biphenyl (B1667301) ether with various aromatic tetracarboxylic dianhydrides. dntb.gov.uanih.govresearchgate.net The process typically begins with the synthesis of the diamine monomer, which can be achieved in a two-step process starting from compounds like p-chloronitrobenzene and 2,6-di-tert-butyl-4-nitrophenol. nih.gov The subsequent polymerization with dianhydrides such as pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyl tetracarboxylic anhydride (B1165640) (BPDA), 4,4′-diphenyl ether dianhydride (ODPA), and 3,3′,4,4′-benzophenone tetracarboxylic anhydride (BTDA) yields a viscous polyamide acid (PAA) solution, which is then thermally or chemically imidized to form the final polyimide film. nih.govresearchgate.net